
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol, commonly known as PDP, is a synthetic compound that has been widely researched for its potential therapeutic applications. It belongs to the class of compounds known as protein kinase inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Phenolic Compounds: A Pharmacological Review
Phenolic acids, including Chlorogenic Acid (CGA) and others like Syringic Acid and Thymol, have been extensively studied for their various practical, biological, and pharmacological effects. These compounds are known for their antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and antimicrobial activities, among others. They play significant roles in modulating lipid metabolism and glucose regulation, offering potential therapeutic benefits in treating disorders such as cardiovascular disease, diabetes, and obesity. Their hepatoprotective effects are also notable, protecting against chemical-induced injuries by altering the metabolism of nutrients and acting as free radicals scavengers (M. Naveed et al., 2018).
Immunomodulatory and Anti-Inflammatory Roles
Polyphenols, by interfering with immune cell regulation and proinflammatory cytokines' synthesis, demonstrate significant immunomodulatory and anti-inflammatory mechanisms. They modulate various pathways, including NF-κB, MAPk, and JAK/STAT, contributing to their effectiveness in preventing and managing chronic diseases related to inflammation, such as diabetes, obesity, and cardiovascular diseases (N. Yahfoufi et al., 2018).
Antioxidant and Bioavailability Studies
Research on the bioavailability and bioefficacy of polyphenols highlights their abundant presence in our diet and their role in preventing degenerative diseases. Despite the differences in bioavailability among various polyphenols, they contribute to enhancing the endogenous antioxidant capacity, suggesting their therapeutic potential in dietary supplements or pharmacological agents for various health benefits (C. Manach et al., 2005).
Therapeutic and Industrial Importance
The review on laccase, a polyphenol oxidase, underlines its wide range of biological functions and its emerging applications in biotechnological and industrial sectors. Its role in biosensors, biofuel production, and as an environmentally friendly option for bioremediation and pollution control demonstrates the versatility and importance of phenolic compounds in both health and industry (Majid Dana et al., 2017).
Eigenschaften
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-8-17(2)18(11-16)15-32-20-9-10-22(23(30)13-20)25-24(14-28-26(27)29-25)33-21-6-4-5-19(12-21)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRNORISHLELCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

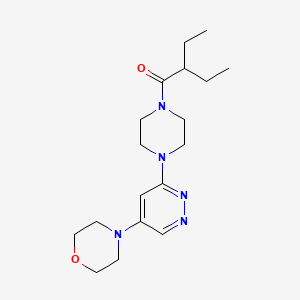

![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)
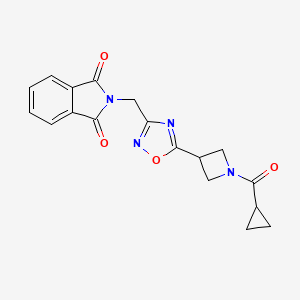
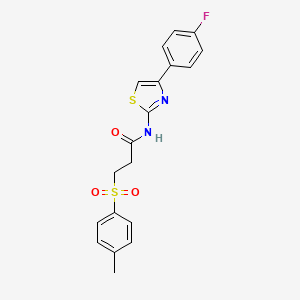
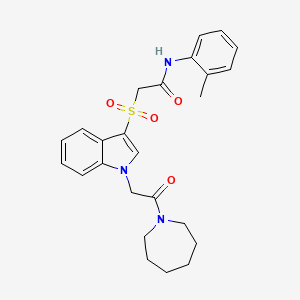
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)
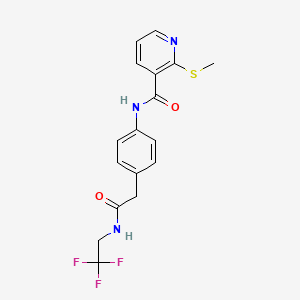
![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)

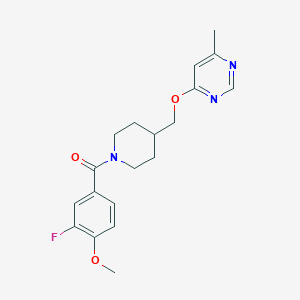
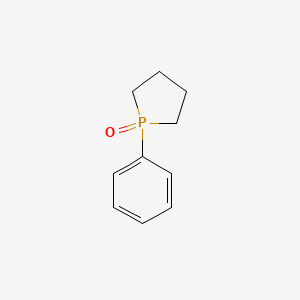
![1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one](/img/structure/B2961864.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)